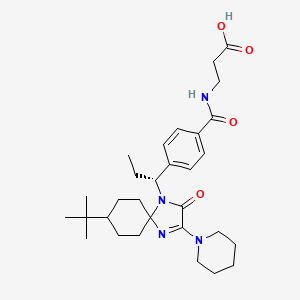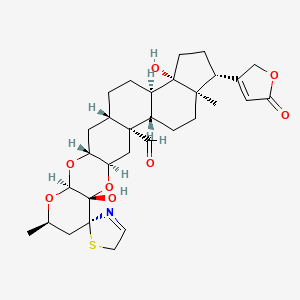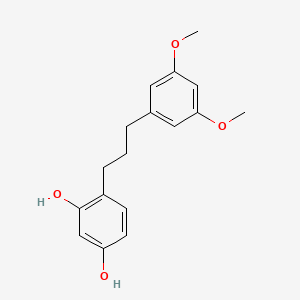![molecular formula C19H20Cl2N6O2 B10836365 1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCHEMBL15295829 is a small molecular drug with a molecular weight of 435.3. It is known for its potential therapeutic applications and is currently under investigation for various uses .
Preparation Methods
The synthetic routes and reaction conditions for SCHEMBL15295829 are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
SCHEMBL15295829 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SCHEMBL15295829 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.
Medicine: It is under investigation for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SCHEMBL15295829 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to proteins or nucleic acids, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Properties
Molecular Formula |
C19H20Cl2N6O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea |
InChI |
InChI=1S/C19H20Cl2N6O2/c1-5-6-27-18-17(11(4)25-27)13(10(2)3)9-16(24-18)29-26-19(28)22-12-7-14(20)23-15(21)8-12/h5,7-10H,1,6H2,2-4H3,(H2,22,23,26,28) |
InChI Key |
GSDSPSURUKLGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)ONC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


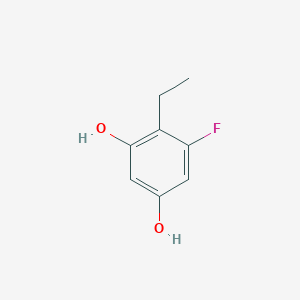
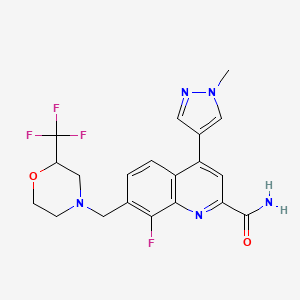
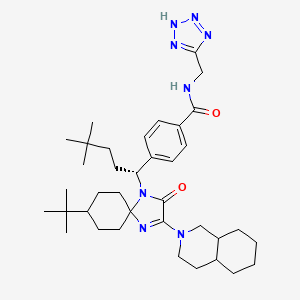
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)

![4-[4-Cyclohexylbenzyl[[2-(trifluoromethyl)benzyl(pentafluorophenylsulfonyl)amino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10836322.png)
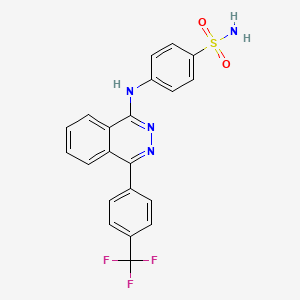
![N'-[(Z)-anthracen-9-ylmethylideneamino]-N-(3-chlorophenyl)butanediamide](/img/structure/B10836329.png)
